This compound belongs to the class of amino acids and derivatives, specifically categorized as an amide due to the presence of the amide functional group. Its structural complexity arises from the combination of the cyclopropyl and pyrrolidine groups, which contribute to its unique properties and potential biological activity . The compound has been synthesized for research purposes and is available from various chemical suppliers.
The synthesis of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide typically involves several key steps:
In industrial applications, automated reactors and continuous flow processes may be utilized to enhance efficiency and scalability in production.
The molecular structure of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide can be described as follows:
The InChI key for this compound is InChI=1S/C11H21N3O/c12-10(11(13)14)9-6-4-5-8(9)7-15-3/h4-8,10H2,1-3H3,(H,13,14)
.
The primary chemical reactions involving 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide include:
These interactions are essential for understanding its potential therapeutic applications in treating diseases like hypertension and cancer.
The mechanism of action for 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide primarily involves:
This mechanism highlights its potential utility in therapeutic contexts where modulation of these pathways is beneficial .
The physical properties of 2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide include:
Key chemical properties include:
Relevant data on melting point, boiling point, or specific heat capacity may vary based on purity and form but are crucial for practical applications in research settings .
2-amino-N-cyclopropyl-N-[(3S)-1-methylpyrrolidin-3-yl]propanamide has several potential applications in scientific research:
These applications underscore the importance of this compound in advancing therapeutic strategies within medicinal chemistry.
CAS No.: 10248-74-5
CAS No.: 142-10-9
CAS No.: 472-51-5
CAS No.:
CAS No.: 68750-24-3
CAS No.: 51749-36-1